N-(3-chlorophenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide
CAS No.: 893931-44-7
Cat. No.: VC7123866
Molecular Formula: C21H18ClN5OS
Molecular Weight: 423.92
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 893931-44-7 |
|---|---|
| Molecular Formula | C21H18ClN5OS |
| Molecular Weight | 423.92 |
| IUPAC Name | N-(3-chlorophenyl)-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C21H18ClN5OS/c1-13-6-7-18(14(2)8-13)27-20-17(10-25-27)21(24-12-23-20)29-11-19(28)26-16-5-3-4-15(22)9-16/h3-10,12H,11H2,1-2H3,(H,26,28) |
| Standard InChI Key | NTFPYXIOGYSGOS-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=CC(=CC=C4)Cl)C |
Introduction
Chemical Identity and Structural Features
Nomenclature and Identifiers
The compound is systematically named N-(3-chlorophenyl)-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide under IUPAC rules . Its CAS registry number, 893931-44-7, ensures unambiguous identification across databases. Additional synonyms include AKOS024615774 and F1874-1040, reflecting its presence in commercial catalogs .
Key identifiers are summarized below:
Structural Analysis
The molecule comprises three distinct moieties:
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Pyrazolo[3,4-d]pyrimidine core: A bicyclic heteroaromatic system known for mimicking purine bases, enabling interactions with biological targets like kinases.
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3-Chlorophenyl acetamide: The electron-withdrawing chlorine atom at the meta position influences electronic distribution and potential binding affinity .
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2,4-Dimethylphenyl group: The methyl substituents enhance lipophilicity, potentially improving membrane permeability .
The thioacetamide linker (-SCC(=O)NH-) bridges the pyrazolopyrimidine and chlorophenyl groups, offering conformational flexibility and hydrogen-bonding capabilities .
Synthesis and Characterization
Synthetic Pathways
While detailed protocols are proprietary, the synthesis likely follows established routes for pyrazolopyrimidine derivatives. A plausible multi-step approach involves:
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Core Formation: Condensation of 5-amino-1H-pyrazole-4-carbonitrile with thiourea to generate the pyrazolo[3,4-d]pyrimidine scaffold.
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Aryl Substitution: Nucleophilic aromatic substitution or Ullmann coupling to introduce the 2,4-dimethylphenyl group at the 1-position .
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Thioacetamide Conjugation: Reaction of the 4-thiol intermediate with 2-chloro-N-(3-chlorophenyl)acetamide under basic conditions .
Analytical Validation
Rigorous quality control ensures structural fidelity:
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Nuclear Magnetic Resonance (NMR): and NMR verify substituent positions and purity.
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Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms molecular weight (423.9 m/z) and detects impurities.
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High-Resolution Mass Spectrometry (HRMS): Validates the exact mass (423.0852 Da) .
Physicochemical Properties
Solubility and Stability
Experimental solubility data are unavailable, but computational predictions suggest moderate lipophilicity (logP ≈ 3.5) due to the dimethylphenyl group . The compound is stable under ambient conditions but may degrade under strong acidic or alkaline environments due to the thioether and amide bonds.
Spectroscopic Profiles
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